(2E)-1-[4-(benzyloxy)phenyl]-3-(dimethylamino)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-[4-(benzyloxy)phenyl]-3-(dimethylamino)prop-2-en-1-one is an organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring, a dimethylamino group, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(benzyloxy)phenyl]-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Condensation Reaction: The 4-(benzyloxy)benzaldehyde is then subjected to a condensation reaction with dimethylamine and acetylacetone under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[4-(benzyloxy)phenyl]-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, sodium borohydride, hydrogen gas.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
(2E)-1-[4-(benzyloxy)phenyl]-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(benzyloxy)phenyl]-3-(dimethylamino)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylideneacetone: Similar structure but lacks the benzyloxy group.
4-(Benzyloxy)benzaldehyde: Intermediate in the synthesis of the target compound.
Dimethylaminopropiophenone: Similar structure but lacks the benzyloxy group.
Uniqueness
(2E)-1-[4-(benzyloxy)phenyl]-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of both the benzyloxy and dimethylamino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-19(2)13-12-18(20)16-8-10-17(11-9-16)21-14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNTWLKFIWLXKS-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.